4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, where the benzene ring is substituted with four fluorine atoms and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method is the direct fluorination of 4-ethoxybenzoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available 4-ethoxybenzoic acid. The process includes halogenation, followed by fluorination using a suitable fluorinating agent. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2,3,5,6-tetrafluorobenzoic acid.
Reduction: 4-Ethoxy-2,3,5,6-tetrafluorobenzyl alcohol.
Oxidation: this compound (from ethoxy group oxidation).
Scientific Research Applications
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The ethoxy group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
2,3,5,6-Tetrafluorobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an amino group instead of an ethoxy group, leading to different chemical properties and applications.
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Contains a bromine atom, which can participate in different types of chemical reactions compared to the ethoxy group.
The uniqueness of this compound lies in its combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-ethoxy-2,3,5,6-tetrafluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRAARBUDMRTGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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